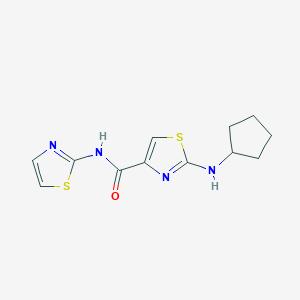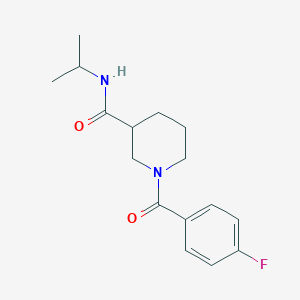
2-(propionylamino)-N-propylbenzamide
Beschreibung
Synthesis Analysis The synthesis of compounds closely related to “2-(propionylamino)-N-propylbenzamide” involves complex reactions including palladium iodide catalyzed multicomponent carbonylative approaches to functionalized derivatives and other innovative synthetic routes. For example, new substituted benzamides with potential pharmacological properties have been synthesized, demonstrating the versatility and interest in this chemical framework (Likhosherstov et al., 2014). Another method involves the reaction of alkynylbenzamides under oxidative carbonylation conditions to form isoindolinone and isobenzofuranimine derivatives, showcasing the diversity of chemical transformations applicable to this class of compounds (Mancuso et al., 2014).
Molecular Structure Analysis The molecular structure of related compounds reveals intricate details about their chemical makeup. For instance, studies on benzamide derivatives highlight the significance of molecular orientation, hydrogen bonding, and crystal packing, which play crucial roles in determining the properties and reactivity of these molecules. A specific study on a sulfamoyl benzamide analog showed the influence of intramolecular hydrogen bonding on the molecular structure, emphasizing the importance of non-covalent interactions in defining the compound's characteristics (El mahmoudi et al., 2023).
Chemical Reactions and Properties Chemical reactions involving benzamide derivatives are diverse, including carbonylation, amination, and cyclization processes that lead to a wide range of functionalized products. These reactions are essential for the synthesis of pharmacologically active compounds and for exploring new chemical spaces. The carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides represents a notable example of the synthetic versatility of these compounds (Wu et al., 2013).
Physical Properties Analysis Physical properties such as solubility, melting point, and crystal structure are critical for the application and handling of benzamide derivatives. These properties are influenced by the molecular structure and the nature of substituents on the benzamide core. Research into the crystal structure and hydrogen bonding of closely related compounds provides insights into their solid-state behavior and potential for forming cocrystals with other substances, which could modify their physical properties for various applications (Sagar et al., 2018).
Chemical Properties Analysis The chemical properties of “2-(propionylamino)-N-propylbenzamide” and related compounds, such as reactivity, stability, and the ability to undergo specific chemical transformations, are pivotal for their utility in medicinal chemistry and other fields. Studies on the reactivity of benzamide derivatives under different conditions shed light on their potential as intermediates in the synthesis of more complex molecules. For instance, the synthesis and structure-activity relationships of arylamino benzamides as antagonists highlight the importance of understanding the chemical properties of these compounds for drug development (Receveur et al., 2004).
Eigenschaften
IUPAC Name |
2-(propanoylamino)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-9-14-13(17)10-7-5-6-8-11(10)15-12(16)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOJIGDYHRLLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4512154.png)
![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4512160.png)
![N-(4-tert-butylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512165.png)
![N,N-diethyl-4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4512168.png)

![4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B4512185.png)
![2'-(2-methoxyethyl)-1'-oxo-N-1,3,4-thiadiazol-2-yl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4512192.png)


![N-(3-chlorophenyl)-N'-[2-methyl-3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4512226.png)

![3-{1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4512235.png)
![N-1H-benzimidazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512237.png)
![6,7-dimethoxy-2-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4512247.png)